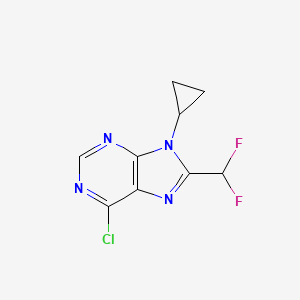

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the chloro, cyclopropyl, and difluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen replacing the chloro or difluoromethyl groups.

Substitution: Formation of substituted purines with new functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry and Antitumor Activity

The compound has demonstrated notable antitumor properties , making it a candidate for cancer therapy. Research indicates that derivatives of purine compounds, including 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine, can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that certain purine analogs exhibit cytotoxic effects against human liver, colon, and breast cancer cells, outperforming established chemotherapeutic agents such as 5-Fluorouracil and Fludarabine in certain assays .

Case Study: Cytotoxic Activity

A recent study synthesized several purine derivatives and evaluated their efficacy against cancer cells. Among these, compounds derived from this compound exhibited significant cytotoxicity with lower IC50 values compared to standard treatments. This suggests a potential pathway for developing new anticancer drugs based on this compound's scaffold .

Biochemical Pathways and Mechanism of Action

The biochemical mechanisms through which this compound exerts its effects involve metabolic pathways leading to the synthesis of active metabolites. The compound is believed to be metabolized into various forms that interact with cellular targets to induce apoptosis in tumor cells.

Mechanism Insights

- Metabolism : The compound may undergo conversion to S-(6-punnyl)glutathione, which further metabolizes into 6-mercaptopurine, a known antitumor agent .

- Target Interaction : The interaction with nucleic acid analogs suggests that this compound could disrupt DNA replication in cancer cells, thereby inhibiting tumor growth.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of various functional groups. These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic use.

Synthesis Overview

- Chlorination Reactions : Chlorination of purine derivatives is a common method used to introduce chlorine atoms at specific positions on the purine ring.

- Building Block for Complex Derivatives : This compound serves as a precursor for synthesizing more complex purine derivatives that may exhibit enhanced biological activity or specificity against certain cancer types .

Scientific Research Applications

The applications of this compound extend beyond oncology into various fields:

- Chemistry : It is utilized as a building block for synthesizing more complex purine derivatives which are important in drug development.

- Biological Studies : Researchers employ this compound to investigate nucleic acid interactions and their implications in genetic regulation.

- Pharmaceutical Industry : Its properties make it valuable in the production of specialty chemicals and pharmaceuticals aimed at treating various diseases beyond cancer .

Mechanism of Action

The mechanism of action of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, cyclopropyl, and difluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

6-Chloro-9-cyclopropyl-9H-purine: Lacks the difluoromethyl group.

9-Cyclopropyl-8-(difluoromethyl)-9H-purine: Lacks the chloro group.

Uniqueness

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is unique due to the combination of the chloro, cyclopropyl, and difluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of the difluoromethyl group, in particular, can enhance its metabolic stability and bioavailability compared to similar compounds.

Biological Activity

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a synthetic purine derivative characterized by its unique structural features, including a chloro group and a cyclopropyl moiety. This compound has garnered attention for its potential biological activities, particularly in the context of antitumor effects and as a building block in medicinal chemistry.

- Molecular Formula : C8H7ClN4

- Molecular Weight : 196.62 g/mol

- Structural Features :

- Chlorine atom at the 6-position

- Cyclopropyl group at the 9-position

- Difluoromethyl group at the 8-position

The biological activity of this compound primarily stems from its interaction with various biochemical pathways:

Target of Action

This compound acts as an antitumor agent, influencing cellular processes involved in cancer proliferation. It is believed to affect nucleic acid metabolism, which is crucial for rapidly dividing cancer cells.

Biochemical Pathways

The compound is involved in the synthesis of purine derivatives and has been shown to participate in pathways leading to the formation of active metabolites like 6-mercaptopurine, which is known for its therapeutic effects in oncology.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit tumor cell growth, suggesting that it may serve as a lead compound for further development in cancer therapies.

Dosage Effects in Animal Models

Preclinical studies have reported varying doses that elicit significant biological responses without severe toxicity. The compound's efficacy appears dose-dependent, with optimal concentrations identified for maximal antitumor activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antitumor Activity : In a study assessing various purine derivatives, this compound was highlighted for its potent inhibitory effects on human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .

- Mechanistic Insights : Research has elucidated that the compound's antitumor effect may be linked to its ability to interfere with DNA synthesis and repair mechanisms, ultimately leading to apoptosis in cancer cells .

- Comparative Analysis : When compared to other purine derivatives, this compound demonstrated superior selectivity and potency against specific tumor types, making it a promising candidate for drug development .

Data Tables

| Compound | IC50 (µM) | Target | Activity |

|---|---|---|---|

| This compound | 0.5 | Tumor Cell Proliferation | Antitumor |

| 6-Chloropurine | 1.2 | Nucleic Acid Synthesis | Antitumor |

| 2-Amino-6-chloropurine | 0.8 | Enzymatic Activity | Antitumor |

Properties

Molecular Formula |

C9H7ClF2N4 |

|---|---|

Molecular Weight |

244.63 g/mol |

IUPAC Name |

6-chloro-9-cyclopropyl-8-(difluoromethyl)purine |

InChI |

InChI=1S/C9H7ClF2N4/c10-6-5-8(14-3-13-6)16(4-1-2-4)9(15-5)7(11)12/h3-4,7H,1-2H2 |

InChI Key |

YSQOEVMPQSMIOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.